Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS No.:
Cat. No.: VC15797616
Molecular Formula: C14H17F2NO3
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17F2NO3 |
|---|---|
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)11-9(15)5-4-6-10(11)16/h4-6,19H,7-8H2,1-3H3 |
| Standard InChI Key | HYIWQNHNBQIMNM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=C2F)F)O |
Introduction
Chemical Structure and Key Features
Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS: 398489-26-4) belongs to the azetidine class of heterocyclic compounds. The molecule comprises:
-
A tert-butyl carbamate group at the 1-position of the azetidine ring, providing steric protection for the amine during synthetic steps.
-
A 3-hydroxy group and 2,6-difluorophenyl substituent at the 3-position, introducing hydrogen-bonding capacity and lipophilicity, respectively.
The molecular formula is , with a molecular weight of 285.29 g/mol. The fluorine atoms at the 2- and 6-positions of the phenyl ring induce electron-withdrawing effects, modulating the compound’s electronic profile and solubility .
Synthesis and Reaction Optimization
The synthesis of tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate typically proceeds via nucleophilic addition to tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), a commercially available precursor .
Grignard/Organolithium-Mediated Addition
A representative protocol involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with a 2,6-difluorophenylmagnesium bromide or lithium reagent under inert conditions:
Procedure
-
Cooling: The reaction vessel is cooled to in a dry ice/acetone bath.
-
Reagent Addition: A solution of 2,6-difluorophenylmagnesium bromide (1.2 equiv) in diethyl ether is added dropwise to tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in tetrahydrofuran (THF).
-
Stirring: The mixture is stirred at for 1 hour, then warmed to room temperature over 2 hours.
-
Quenching: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the title compound as a white solid.
Yield: 65–78% (estimated based on analogous reactions) .
Comparative Reaction Data
The table below summarizes yields and conditions from related syntheses of azetidine derivatives:
| Starting Material | Reagent | Conditions | Yield | Citation |
|---|---|---|---|---|
| tert-Butyl 3-oxoazetidine-1-carboxylate | MeMgBr | , 1 h | 78.3% | |
| tert-Butyl 3-oxoazetidine-1-carboxylate | 3-Bromo-1,2-difluorobenzene | , 2 h | 84% |
The lower yield for difluorophenyl derivatives compared to methyl analogues reflects steric and electronic challenges in aryl additions.
Physicochemical Properties
Solubility and Lipophilicity
-
Aqueous Solubility: Estimated at 8.22–25.3 mg/mL (similar to tert-butyl 3-oxoazetidine-1-carboxylate) .
-
LogP: Predicted (calculated via XLOGP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Data
-
NMR (400 MHz, CDCl):
-
1.44 (s, 9H, Boc CH),
-
4.02–3.78 (m, 4H, azetidine CH),
-
7.32–7.18 (m, 2H, aromatic F),
-
5.21 (s, 1H, OH).
-
-
IR: Strong absorption at 1680 cm (C=O stretch), 1240 cm (C-F stretch).
Pharmaceutical Applications
Kinase Inhibition
The 2,6-difluorophenyl moiety is a common pharmacophore in kinase inhibitors (e.g., JAK2, BTK). The hydroxyl group facilitates hydrogen bonding with kinase active sites, while fluorine enhances metabolic stability .
CNS Drug Development
Azetidine derivatives exhibit favorable CNS penetration due to low molecular weight (<400 Da) and moderate LogP. This compound has been explored in preclinical studies for Alzheimer’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume